molecular formula C8H6BrFO2 B2868438 4-(Bromomethyl)-2-fluorobenzoic acid CAS No. 477199-77-2

4-(Bromomethyl)-2-fluorobenzoic acid

Cat. No.: B2868438
CAS No.: 477199-77-2
M. Wt: 233.036
InChI Key: WSTLFAWLFXOZKC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the benzene ring

Scientific Research Applications

4-(Bromomethyl)-2-fluorobenzoic acid is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: In the preparation of functional materials with specific properties.

    Biological Studies: As a probe to study biological pathways and interactions.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorotoluene followed by oxidation. One common method includes the following steps:

    Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Oxidation: The bromomethylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a more oxidized state.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of benzoic acid derivatives.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

    4-(Bromomethyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and stability.

    2-Fluorobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.

    4-(Chloromethyl)-2-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity.

Uniqueness: 4-(Bromomethyl)-2-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(bromomethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTLFAWLFXOZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-methylbenzoic acid (1.029 g, 6.678 mmol) in carbon tetrachloride (10 ml) were added N-bromosuccinimide (1.189 g, 6.682 mmol) and 2,2′-azobisisobutyronitrile (43.9 mg, 0.267 mmol). After stirring at 90° C. for 30 min and at 100° C. for 2.5 hr, the mixture was cooled to 0° C. The precipitate was collected by filtration and washed with hexane and water to give a crude product. The crude product was dissolved in ethyl acetate (5 ml), and hexane (10 ml) was added. The precipitated solid was collected by filtration, and dried under reduced pressure to give 4-(bromomethyl)-2-fluorobenzoic acid (838.6 mg, 3.599 mmol, yield 53.9%) as a slightly yellow solid.
Quantity
1.029 g
Type
reactant
Reaction Step One
Quantity
1.189 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
43.9 mg
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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